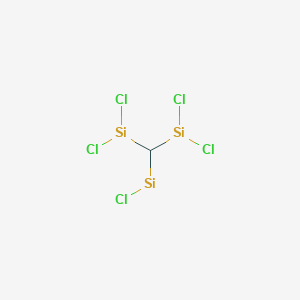
CID 78061586
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 78061586” is a chemical entity with unique properties and potential applications in various fields of science and industry. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers and industrial chemists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061586 involves a series of chemical reactions that are carefully controlled to yield the desired product. The preparation methods typically include:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: The reactions are carried out under specific conditions, including temperature, pressure, and the presence of catalysts, to ensure optimal yields and purity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
CID 78061586 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions:
Oxidation: Conducted at elevated temperatures with strong oxidizing agents.
Reduction: Performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Often carried out in the presence of catalysts to increase reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield various oxidized derivatives.
Reduction: Produces reduced forms of the compound.
Substitution: Results in substituted derivatives with different functional groups.
Scientific Research Applications
CID 78061586 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism by which CID 78061586 exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit a response.
Pathways Involved: It may modulate various biochemical pathways, leading to changes in cellular processes.
Properties
Molecular Formula |
CHCl5Si3 |
|---|---|
Molecular Weight |
274.5 g/mol |
InChI |
InChI=1S/CHCl5Si3/c2-7-1(8(3)4)9(5)6/h1H |
InChI Key |
LOGRSEYISWQMNY-UHFFFAOYSA-N |
Canonical SMILES |
C([Si]Cl)([Si](Cl)Cl)[Si](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















